![molecular formula C8H12N2O2 B1298364 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid CAS No. 705269-96-1](/img/structure/B1298364.png)
3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid
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Description
3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid is a derivative of pyrazole-4-carboxylic acid, which is a core structure in various compounds with potential biological activities. The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms, which can be functionalized to yield a wide range of derivatives with diverse properties and applications.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid, a closely related compound, was achieved through ester condensation, cyclization, and hydrolysis from diethyl oxalate and 2-pentanone, with a total yield of 73.26% . Similarly, 3-difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid was prepared from propargyl alcohol through oxidation, esterification, addition, methylation, and hydrolysis, with a purity of 98% . These methods demonstrate the versatility of pyrazole synthesis, which can be adapted to introduce various substituents at different positions on the ring.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry, as well as X-ray crystallography. For example, the crystal structure of a novel pyrazole derivative was confirmed using single-crystal X-ray diffraction studies, revealing intermolecular hydrogen bonds and π-π stacking interactions . These structural features are crucial for understanding the properties and reactivity of the compounds.
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The carboxylic acid moiety, in particular, can engage in reactions such as esterification, amidation, and decarboxylation. The reactivity can be further influenced by substituents on the pyrazole ring, as seen in the synthesis of 3-difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid, where the introduction of a difluoromethyl group was a key step .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of electron-donating or electron-withdrawing groups can affect the acidity of the carboxylic acid group and the stability of the molecule. The crystal packing and intermolecular interactions, such as hydrogen bonding, can also impact the compound's solubility, melting point, and other physical properties. Spectroscopic evaluations, such as FT-IR and NMR, provide insights into the electronic environment of the atoms within the molecule, which is essential for understanding its reactivity and potential applications .
Scientific Research Applications
Synthetic Building Blocks and Heterocyclic Compounds
3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid and its derivatives are recognized for their utility as building blocks in the synthesis of heterocyclic compounds. Their reactivity enables the creation of diverse heterocyclic structures, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. This versatility is essential for developing new compounds with potential applications in various fields, such as pharmaceuticals and dyes. The unique reactivity of these derivatives under mild reaction conditions allows for the generation of versatile cynomethylene dyes from a wide range of precursors, including amines and phenols (Gomaa & Ali, 2020).
Biological Activities
The biological applications of pyrazole carboxylic acid derivatives are significant, with studies highlighting their antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral activities. This broad spectrum of biological actions makes them valuable scaffolds in medicinal chemistry, offering insights into the synthesis and application of these derivatives for therapeutic purposes (Cetin, 2020).
Anticancer Agents Development
Knoevenagel condensation, involving this compound derivatives, has been a pivotal reaction in the development of anticancer agents. This reaction facilitates the creation of α, β‐unsaturated ketones/carboxylic acids, leading to a library of chemical compounds with significant anticancer activity. The reaction's versatility in drug discovery is underscored by the ability to target various cancer types through different mechanisms, highlighting the potential of these derivatives in oncology (Tokala, Bora, & Shankaraiah, 2022).
Medicinal Chemistry Significance
Methyl-substituted pyrazoles, including derivatives of this compound, are noted for their wide spectrum of biological activities. These activities span antimicrobial to anticancer effects, making them potent medicinal scaffolds. The synthesis and medical significance of these compounds are actively researched, providing valuable insights for medicinal chemists working on new drug development (Sharma et al., 2021).
properties
IUPAC Name |
3-methyl-1-propylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-4-10-5-7(8(11)12)6(2)9-10/h5H,3-4H2,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCAGHJDPUBMKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354656 |
Source
|
Record name | 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
705269-96-1 |
Source
|
Record name | 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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